Nickel acetate tetrahydrate

Descripción general

Descripción

Nickel acetate tetrahydrate, also known as this compound, is a useful research compound. Its molecular formula is C2H6NiO3 and its molecular weight is 136.76 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Magnetic Study

Nickel acetate tetrahydrate is used in the synthesis of nanosized Ni/NiO materials, showing ferromagnetic behavior. These materials have potential applications in magnetic devices and materials science (Parada & Morán, 2006).

Catalytic Activation in Michael Addition Reactions

It acts as a catalyst in Michael addition reactions, especially in alcohol media, enabling enantioselective reactions for synthesizing enol lactones (Ono et al., 2008).

Electrochromic Applications

This compound is used in the preparation of nickel oxide sol-gel films for large-area electrochromic applications, such as smart windows (Garcia-Miquel et al., 2003).

Thermal Decomposition for Nanoparticle Synthesis

Its thermal decomposition is studied for synthesizing metal nanoparticles suitable for catalytic purposes (Jesús et al., 2005).

Study of Nickel Oxide Morphology

This compound is a precursor for creating NiO with specific morphologies, influencing their properties in applications like catalysis and material science (Estelle et al., 2003).

Fabrication of Nanocomposites

It's used for the wet-chemical production of nickel/nickel nitride nanocomposites, which are promising for catalysis (Gage et al., 2016).

Adsorptive Removal of Dyes

This compound-derived NiO nanoparticles are used for removing dyes like crystal violet from aqueous solutions, indicating its potential in environmental cleanup (Bani-Fwaz et al., 2019).

Ferromagnetic Properties

It is used in the synthesis of a novel large Ni-azido circle with tridentate Schiff base co-ligands, exhibiting ferromagnetic properties (Sun et al., 2010).

Electrochromic Properties of NiO Films

This compound is a key material in the preparation of nickel oxide thin films, which are studied for their electrochromic properties, important in smart glass and display technologies (Sawaby et al., 2010).

Non-Isothermal Dehydration Studies

Its non-isothermal decomposition in air is studied to understand the kinetics and mechanism, important for material synthesis processes (Hong et al., 2006).

Solventothermal Synthesis of Nickel Complexes

It is used in solventothermal reactions to produce nickel complexes with novel alkoxy-substituted phthalocyanine ligands, relevant in materials chemistry (Molek et al., 2001).

Antibacterial Activity of Nickel(II) Nanorod Complex

A study shows that nickel(II) acetate tetrahydrate can be used to synthesize nickel(II) nanorod complexes with significant antibacterial activities (Yang et al., 2013).

Mecanismo De Acción

Target of Action

Nickel acetate tetrahydrate primarily targets organic substrates, where it acts as a catalyst in various organic reactions . It facilitates the formation of carbon-carbon and carbon-heteroatom bonds .

Mode of Action

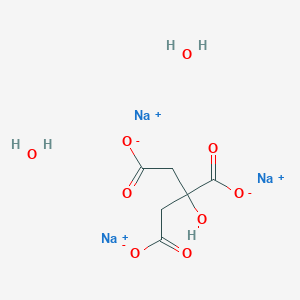

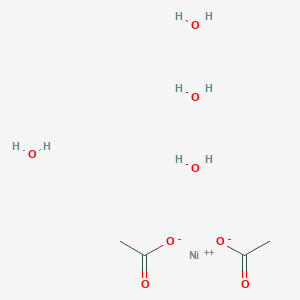

The compound functions by coordinating with organic substrates and activating them for subsequent reactions . This leads to the formation of desired products . The green tetrahydrate has been shown by X-ray crystallography to adopt an octahedral structure, the central nickel center being coordinated by four water molecules and two acetate ligands .

Biochemical Pathways

This compound is involved in the synthesis of metalloprophyrazines . These are active components of membranes of anion-selective electrodes . The compound can be prepared by treating nickel or nickel(II) carbonate with acetic acid .

Pharmacokinetics

It is known that the compound is easily soluble in cold and hot water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The result of this compound’s action is the formation of desired products in various organic reactions . For example, it is used in the preparation of polynuclear-nickel polyoxotungstate cluster compounds, which are used in designing molecular magnets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it could be more active and stable in aqueous environments . Additionally, it is used for electroplating, indicating that it can function effectively in industrial settings .

Análisis Bioquímico

Biochemical Properties

Nickel acetate tetrahydrate plays a role in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules . The central nickel center of the compound is coordinated by four water molecules and two acetate ligands .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known to bind with biomolecules and can potentially influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to decompose when heated

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been found that the median lethal dose (LD50) is 350 mg/kg for rats and 410 mg/kg for mice

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Nickel acetate tetrahydrate involves the reaction of nickel oxide with acetic acid in the presence of water.", "Starting Materials": ["Nickel oxide", "Acetic acid", "Water"], "Reaction": [ "Add nickel oxide to a round-bottom flask", "Add acetic acid and water to the flask", "Heat the mixture under reflux for several hours", "Filter the resulting solution to remove any insoluble impurities", "Allow the solution to cool and crystallize", "Collect the crystals by filtration and wash with cold water", "Dry the crystals in a desiccator to obtain Nickel acetate tetrahydrate" ] } | |

Número CAS |

6018-89-9 |

Fórmula molecular |

C2H6NiO3 |

Peso molecular |

136.76 g/mol |

Nombre IUPAC |

acetic acid;nickel;hydrate |

InChI |

InChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

Clave InChI |

GRNFHGJTPWYDPE-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2] |

SMILES canónico |

CC(=O)O.O.[Ni] |

| 6018-89-9 | |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

(CH3COO)2Ni.4H2O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

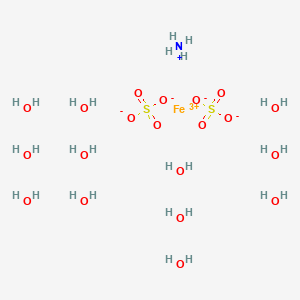

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.